molecular formula C19H23N3O B11673529 1-butyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine

1-butyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine

Katalognummer: B11673529
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: NRNFOBYMDCYWIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-BUTYL-3-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE is a complex organic compound with a unique structure that combines a butyl group, a phenoxyethyl group, and a dihydrobenzodiazole core

Vorbereitungsmethoden

The synthesis of 1-BUTYL-3-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE typically involves multiple steps, including the formation of the dihydrobenzodiazole core and the subsequent attachment of the butyl and phenoxyethyl groups. Common synthetic routes include:

    Formation of the Dihydrobenzodiazole Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Butyl Group: This can be achieved through alkylation reactions using butyl halides.

    Attachment of the Phenoxyethyl Group: This step typically involves nucleophilic substitution reactions with phenoxyethyl halides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Analyse Chemischer Reaktionen

1-BUTYL-3-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can replace the butyl or phenoxyethyl groups under appropriate conditions.

Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-BUTYL-3-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Wirkmechanismus

The mechanism by which 1-BUTYL-3-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.

Vergleich Mit ähnlichen Verbindungen

1-BUTYL-3-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE can be compared with other similar compounds, such as:

    1-Butyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-iminium chloride: Similar structure but different functional groups.

    (2E)-1-Butyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine: Another structurally related compound with slight variations.

The uniqueness of 1-BUTYL-3-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C19H23N3O

Molekulargewicht

309.4 g/mol

IUPAC-Name

1-butyl-3-(2-phenoxyethyl)benzimidazol-2-imine

InChI

InChI=1S/C19H23N3O/c1-2-3-13-21-17-11-7-8-12-18(17)22(19(21)20)14-15-23-16-9-5-4-6-10-16/h4-12,20H,2-3,13-15H2,1H3

InChI-Schlüssel

NRNFOBYMDCYWIL-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C2=CC=CC=C2N(C1=N)CCOC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.